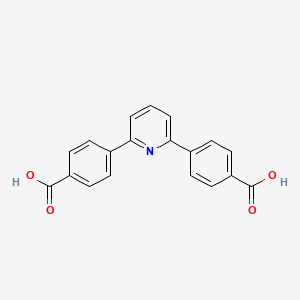

4,4'-(Pyridine-2,6-diyl)dibenzoic acid

Description

4,4'-(Pyridine-2,6-diyl)dibenzoic acid is a rigid, V-shaped dicarboxylic acid ligand featuring a central pyridine ring flanked by two benzoic acid groups at the 4,4' positions. This structure enables versatile coordination modes, making it a valuable building block for metal-organic frameworks (MOFs) and proton-conductive polymers. The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, as evidenced by its dimethyl ester precursor (dimethyl 4,4′-(pyridine-2,6-diyl)dibenzoate), which undergoes hydrolysis to yield the final diacid . Its symmetrical geometry and dual carboxylate groups facilitate the formation of porous MOFs with high thermal stability and proton conductivity, particularly in energy storage and catalysis applications .

Properties

IUPAC Name |

4-[6-(4-carboxyphenyl)pyridin-2-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO4/c21-18(22)14-8-4-12(5-9-14)16-2-1-3-17(20-16)13-6-10-15(11-7-13)19(23)24/h1-11H,(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYOMFCVEFEYPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698194 | |

| Record name | 4,4'-(Pyridine-2,6-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099-06-5 | |

| Record name | 4,4′-(2,6-Pyridinediyl)bis[benzoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1099-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Pyridine-2,6-diyl)dibenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid typically involves the reaction of 2,6-dibromopyridine with benzoic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of 2,6-dibromopyridine with boronic acid derivatives of benzoic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: In an industrial setting, the production of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,4’-(Pyridine-2,6-diyl)dibenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

4,4’-(Pyridine-2,6-diyl)dibenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-(Pyridine-2,6-diyl)dibenzoic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The presence of the pyridine ring enhances the compound’s ability to participate in coordination chemistry, making it a versatile ligand in the formation of metal-organic frameworks .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4,4'-(Pyridine-2,6-diylbis(oxy))dibenzoic acid (PDA)

- Structural Difference : Incorporates ether (-O-) linkages between the pyridine core and benzoic acid groups.

- Impact on Properties : The ether groups enhance molecular flexibility, improving processability in polymer membranes for high-temperature proton exchange membrane (PEM) fuel cells. PDA-based polybenzimidazoles (PDA-PBI) exhibit superior proton conductivity (0.13 S/cm at 160°C) under anhydrous conditions compared to rigid analogs .

- Applications : Primarily used in PEM fuel cells due to its thermal stability (>500°C) and acid-doping capacity .

3,3'-(Pyridine-2,6-diyl)dibenzoic Acid

- Structural Difference : Carboxylic acid groups occupy the 3,3' positions instead of 4,4', creating a meta-substituted isomer.

- This isomer is less commonly reported, suggesting lower stability or unfavorable coordination dynamics .

- Applications: Limited to niche MOF designs requiring asymmetric ligands.

4,4′-(4,4′-Bipyridine-2,6-diyl)dibenzoic Acid (H2BPyDB)

- Structural Difference : Replaces the pyridine core with a bipyridine unit, extending π-conjugation.

- Impact on Properties : The elongated structure facilitates larger pore sizes in MOFs (e.g., ~28.8 Å in isoreticular MOFs), enhancing gas storage capacity (e.g., methane adsorption up to 240 cm³/g at 36 atm) .

- Applications : Ideal for gas storage and separation due to tunable porosity .

Pyridine-2,6-dicarboxylic Acid (H2DPA)

- Structural Difference : Carboxylic groups are directly attached to the pyridine ring at the 2,6 positions, omitting benzene spacers.

- Impact on Properties : Acts as a compact, tridentate chelator, forming stable complexes with lanthanides and transition metals. MOFs derived from H2DPA exhibit smaller pores but higher framework density .

- Applications : Used in luminescent MOFs and catalytic systems requiring strong metal-ligand interactions .

4,6-Di(4-carboxyphenyl)pyrimidine

- Structural Difference : Substitutes pyridine with a pyrimidine ring, introducing additional nitrogen atoms.

- Impact on Properties : The pyrimidine core enhances hydrogen-bonding interactions and electronic complexity, enabling MOFs with pH-responsive behavior or photocatalytic activity .

- Applications : Emerging in drug delivery and sensing due to tunable electronic properties .

Data Tables

Table 1: Structural and Functional Comparison of 4,4'-(Pyridine-2,6-diyl)dibenzoic Acid and Analogues

Table 2: MOF Performance Metrics Using Selected Ligands

Biological Activity

4,4'-(Pyridine-2,6-diyl)dibenzoic acid (C19H15N2O4) is an organic compound notable for its unique structure, consisting of two benzoic acid groups linked by a pyridine moiety. This compound has garnered attention for its potential applications in various fields, particularly in the realm of metal-organic frameworks (MOFs), drug delivery systems, and catalysis. This article explores the biological activity of 4,4'-(Pyridine-2,6-diyl)dibenzoic acid, focusing on its mechanisms of action, biochemical pathways, and significant research findings.

The primary biological activity of 4,4'-(Pyridine-2,6-diyl)dibenzoic acid is attributed to its role as a linker in the formation of MOFs. These frameworks are constructed by coordinating metal ions with organic ligands, leading to three-dimensional structures that can encapsulate various molecules. The specific interactions and resulting properties depend on the metal ions used and the structural configuration of the MOF.

Key Mechanisms:

- Linker Functionality : The compound acts as a linker that stabilizes metal coordination sites, facilitating the assembly of complex structures.

- Biochemical Interactions : It may influence cellular pathways through its interactions with enzymes or receptors within biological systems.

Biochemical Pathways

The biological effects of 4,4'-(Pyridine-2,6-diyl)dibenzoic acid are closely tied to the applications of the MOFs it helps create. For instance:

- Drug Delivery : MOFs incorporating this linker have been explored for their ability to deliver therapeutic agents in a targeted manner.

- Catalysis : The compound's ability to form stable complexes enhances catalytic processes used in various chemical reactions.

Research Findings

Recent studies have highlighted several aspects of the biological activity associated with 4,4'-(Pyridine-2,6-diyl)dibenzoic acid:

Antimicrobial Activity

Research has demonstrated that derivatives and complexes formed with this compound exhibit antimicrobial properties against various pathogens. For example:

- Study Results : In vitro tests showed effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential applications in developing antimicrobial agents .

Cytotoxic Activity

The cytotoxic effects of 4,4'-(Pyridine-2,6-diyl)dibenzoic acid have been evaluated using human cancer cell lines:

- Cell Lines Tested : HepG2 (liver cancer) and MDA-MB-231 (breast cancer) were utilized to assess cytotoxicity.

- Findings : The compound demonstrated significant cytotoxic effects at specific concentrations, suggesting its potential use in anticancer therapies .

Applications in Drug Delivery Systems

The versatility of 4,4'-(Pyridine-2,6-diyl)dibenzoic acid extends to its incorporation into drug delivery systems:

- MOF Structures : Research indicates that MOFs containing this linker can be tailored for controlled release applications.

- Targeted Delivery : The ability to modify the framework allows for targeted delivery of drugs to specific tissues or cells.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features compared to 4,4'-(Pyridine-2,6-diyl)dibenzoic acid:

| Compound Name | Unique Features |

|---|---|

| 4,4'-(Bipyridine-2,6-diyl)dibenzoic acid | Enhanced stability due to additional nitrogen atoms |

| 4,4'-(Pyrazine-2,6-diyl)dibenzoic acid | Different electronic properties affecting reactivity |

| 4,4'-(Pyridine-2,6-diylbis(oxy))dibenzoic acid | Increased solubility and different interaction profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.